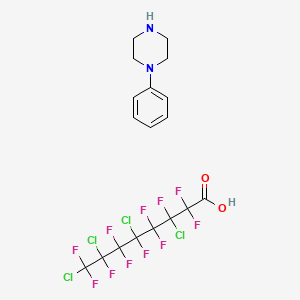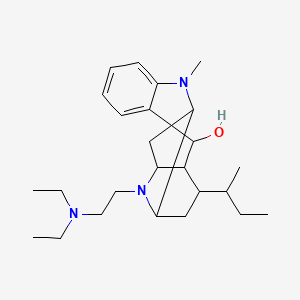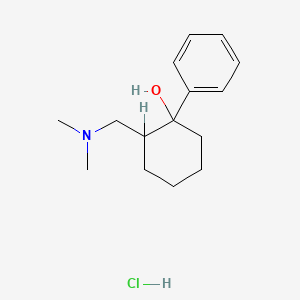
2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a cyclohexanol moiety. It is commonly used in scientific research due to its interesting chemical properties and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride typically involves the reaction of 1-phenylcyclohexanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
化学反应分析
Types of Reactions
2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in pain management and as an analgesic.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
2-((Dimethylamino)methyl)-1-phenylcyclohexanol hydrochloride can be compared with other similar compounds, such as:
Tramadol: Both compounds have analgesic properties, but their mechanisms of action and chemical structures differ.
Dimethylaminoethyl chloride hydrochloride: This compound is used as an intermediate in organic synthesis and has different applications compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
66170-25-0 |
|---|---|
分子式 |
C15H24ClNO |
分子量 |
269.81 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-1-phenylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-16(2)12-14-10-6-7-11-15(14,17)13-8-4-3-5-9-13;/h3-5,8-9,14,17H,6-7,10-12H2,1-2H3;1H |
InChI 键 |
JNBBLUCBZIOLDZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1CCCCC1(C2=CC=CC=C2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


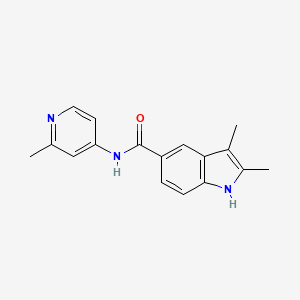
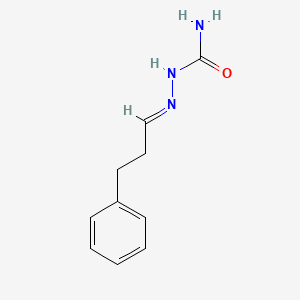
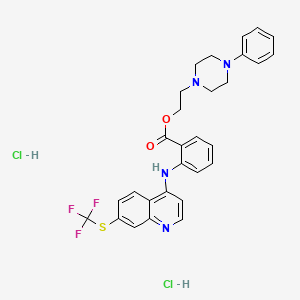
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
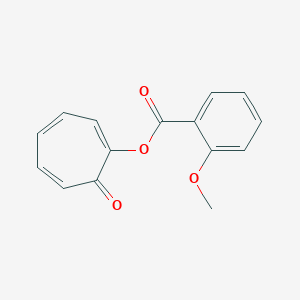
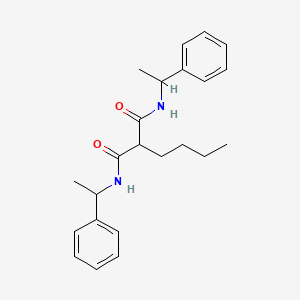
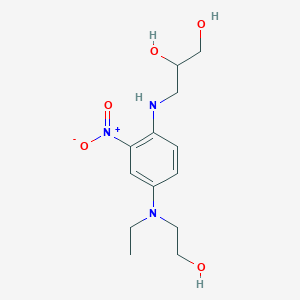


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)
![2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide](/img/structure/B14153451.png)
![4,4'-[(2-ethoxynaphthalen-1-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B14153461.png)
